2-Bromo-3'-cyclopropylacetophenone
Overview
Description
2-Bromo-3’-cyclopropylacetophenone is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the third position of the phenyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
2-Bromo-3’-cyclopropylacetophenone can be synthesized through the bromination of 3’-cyclopropylacetophenone. One common method involves dissolving 3’-cyclopropylacetophenone in 1,4-dioxane and adding bromine dropwise at room temperature. The reaction mixture is stirred for 30 minutes, and the solvent is removed using a rotary evaporator. The residue is then purified by chromatography to yield the desired product . Another method involves the use of a biphasic electrolysis technique with sodium bromide and chloroform in the presence of sulfuric acid as a supporting electrolyte .
Chemical Reactions Analysis
2-Bromo-3’-cyclopropylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common reagents used in these reactions include bromine, sodium bromide, chloroform, and sulfuric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3’-cyclopropylacetophenone is utilized in various scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals.
Organic Chemistry Studies: The compound is used in studies involving bromination and substitution reactions.
Material Characterization: It is employed in the characterization of new materials and compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-cyclopropylacetophenone involves its reactivity as a brominated acetophenone derivative. The bromine atom at the second position makes the compound highly reactive towards nucleophilic substitution reactions. The cyclopropyl group at the third position adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
2-Bromo-3’-cyclopropylacetophenone can be compared with other brominated acetophenone derivatives, such as:
2-Bromoacetophenone: Lacks the cyclopropyl group, making it less sterically hindered.
3-Bromoacetophenone: The bromine atom is at the third position, altering its reactivity compared to 2-Bromo-3’-cyclopropylacetophenone.
4-Bromoacetophenone: The bromine atom is at the fourth position, resulting in different chemical properties.
The presence of the cyclopropyl group in 2-Bromo-3’-cyclopropylacetophenone makes it unique in terms of steric effects and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(3-cyclopropylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOONRENOMFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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